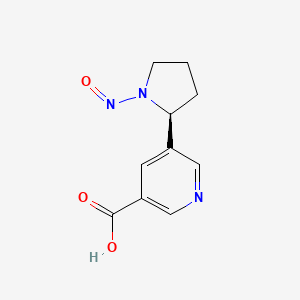
(S)-N'-Nitrosonornicotine-5-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N’-Nitrosonornicotine-5-carboxylic Acid is a chemical compound that belongs to the family of nitrosamines Nitrosamines are known for their presence in tobacco products and their potential carcinogenic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N’-Nitrosonornicotine-5-carboxylic Acid typically involves the nitration of nornicotine followed by carboxylation. The nitration process can be carried out using nitric acid under controlled conditions to ensure the selective formation of the nitroso group.
Industrial Production Methods
Industrial production of (S)-N’-Nitrosonornicotine-5-carboxylic Acid may involve large-scale nitration and carboxylation processes. These processes require precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-N’-Nitrosonornicotine-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
(S)-N’-Nitrosonornicotine-5-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research due to its structural similarity to known carcinogens.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (S)-N’-Nitrosonornicotine-5-carboxylic Acid involves its interaction with cellular components at the molecular level. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects. The compound’s ability to interact with specific molecular targets, such as enzymes involved in DNA repair and replication, is a key area of research .
Comparación Con Compuestos Similares
Similar Compounds
N’-Nitrosonornicotine: A related compound with similar nitrosamine structure but lacking the carboxylic acid group.
Nitrosopyrrolidine: Another nitrosamine with a simpler structure.
Nitrosomorpholine: A structurally similar compound with a morpholine ring.
Uniqueness
(S)-N’-Nitrosonornicotine-5-carboxylic Acid is unique due to the presence of both nitroso and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for research in various scientific disciplines .
Propiedades
Fórmula molecular |
C10H11N3O3 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
5-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c14-10(15)8-4-7(5-11-6-8)9-2-1-3-13(9)12-16/h4-6,9H,1-3H2,(H,14,15)/t9-/m0/s1 |
Clave InChI |
LHWMJVSDDYACRF-VIFPVBQESA-N |
SMILES isomérico |
C1C[C@H](N(C1)N=O)C2=CC(=CN=C2)C(=O)O |
SMILES canónico |
C1CC(N(C1)N=O)C2=CC(=CN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




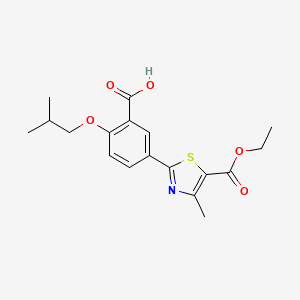
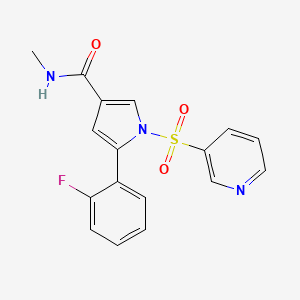
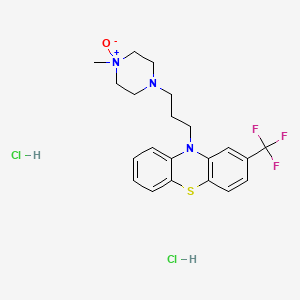
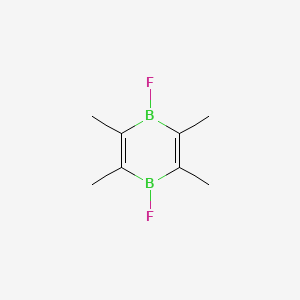
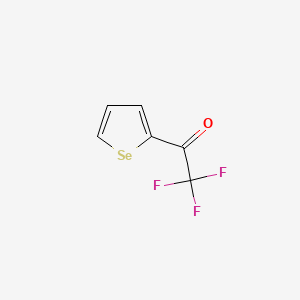
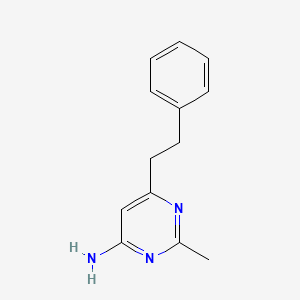


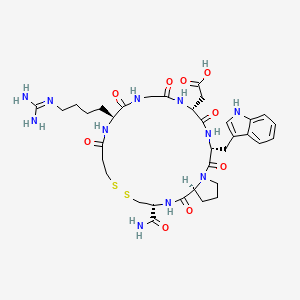

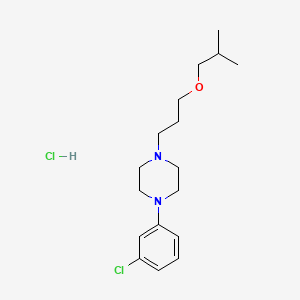
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)
